4-bromo-N-[3-(piperidin-1-yl)quinoxalin-2-yl]benzene-1-sulfonamide
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Overview
Description
4-bromo-N-[3-(piperidin-1-yl)quinoxalin-2-yl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound features a quinoxaline core substituted with a piperidine ring and a sulfonamide group, making it a molecule of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[3-(piperidin-1-yl)quinoxalin-2-yl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.
Introduction of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinoxaline core.
Bromination: The bromine atom is introduced via electrophilic aromatic substitution using bromine or a brominating agent.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the brominated quinoxaline derivative with a sulfonamide reagent under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[3-(piperidin-1-yl)quinoxalin-2-yl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
4-bromo-N-[3-(piperidin-1-yl)quinoxalin-2-yl]benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: The compound is used to investigate the biological pathways and molecular targets involved in various diseases.
Industrial Applications: It is used in the development of new materials and as a building block for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-bromo-N-[3-(piperidin-1-yl)quinoxalin-2-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds like 2,3-diphenylquinoxaline and 2,3-dimethylquinoxaline.
Piperidine Derivatives: Compounds such as piperidine-4-carboxamide and piperidine-4-sulfonamide.
Uniqueness
4-bromo-N-[3-(piperidin-1-yl)quinoxalin-2-yl]benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoxaline and piperidine derivatives .
Properties
Molecular Formula |
C19H19BrN4O2S |
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Molecular Weight |
447.4 g/mol |
IUPAC Name |
4-bromo-N-(3-piperidin-1-ylquinoxalin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H19BrN4O2S/c20-14-8-10-15(11-9-14)27(25,26)23-18-19(24-12-4-1-5-13-24)22-17-7-3-2-6-16(17)21-18/h2-3,6-11H,1,4-5,12-13H2,(H,21,23) |
InChI Key |
YOBJXNVOEFZZKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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